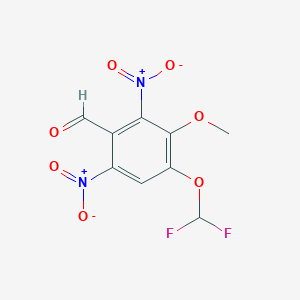

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde

Description

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde is a nitro-substituted benzaldehyde derivative characterized by electron-withdrawing groups at positions 2, 4, and 5. The parent compound, 4-(Difluoromethoxy)-3-methoxybenzaldehyde, has a molecular formula of C₈H₆F₂O₃, a molecular weight of 188.13 g/mol, and a boiling point of 280.7°C . Its synthesis typically involves reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoromethoxy group, followed by purification via column chromatography .

The addition of 2,6-dinitro groups to this structure likely enhances its electrophilicity and reactivity, making it suitable for applications in agrochemical or pharmaceutical intermediates. However, the nitro groups may also reduce solubility in polar solvents compared to non-nitro analogs .

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O7/c1-19-8-6(20-9(10)11)2-5(12(15)16)4(3-14)7(8)13(17)18/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSZUUZZFLJRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Difluoromethoxylation: The difluoromethoxy group is introduced using difluoromethylating agents such as difluoromethyl ether in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Methanol, difluoromethyl ether, suitable bases, and catalysts.

Major Products

Oxidation: 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzoic acid.

Reduction: 4-(Difluoromethoxy)-3-methoxy-2,6-diaminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.

Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde is primarily determined by its functional groups:

Nitro Groups: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Difluoromethoxy Group: Enhances the compound’s lipophilicity and metabolic stability, potentially affecting its bioavailability and interaction with enzymes.

Methoxy Group: Contributes to the compound’s overall electronic properties, influencing its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde and related benzaldehyde derivatives:

Physicochemical Properties

- Solubility : The parent compound (CAS 151103-08-1) is slightly soluble in DMSO but insoluble in water. Introducing nitro groups likely reduces solubility further due to increased molecular weight and polarity .

- Thermal Stability: Nitro-substituted benzaldehydes generally exhibit lower thermal stability than their non-nitro counterparts. For example, 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) remains stable under reflux conditions in dichloromethane, while nitro derivatives may decompose at elevated temperatures .

Data Tables

Table 1: Structural Comparison of Benzaldehyde Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | 2,6-dinitro; 3-methoxy; 4-difluoromethoxy | 316.16 | N/A | Low (predicted) |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 3-methoxy; 4-difluoromethoxy | 188.13 | 280.7 | Soluble in DMSO |

| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | 2,6-difluoro; 4-benzyloxy | 260.23 | N/A | Moderate |

Biological Activity

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 872102-63-1

Molecular Formula: C10H8F2N2O5

Molecular Weight: 288.18 g/mol

The compound features a benzaldehyde core substituted with two nitro groups and a difluoromethoxy group, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Ciprofloxacin) |

| S. aureus | 18 | 22 (Penicillin) |

| P. aeruginosa | 12 | 19 (Gentamicin) |

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anti-Cancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. A notable study utilized human breast cancer cells (MCF-7) to evaluate cytotoxic effects:

- IC50 Value: The IC50 of this compound against MCF-7 cells was found to be approximately 25 µM.

- Mechanism of Action: The compound appears to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Enzyme Inhibition: The presence of nitro groups can facilitate interactions with various enzymes, potentially inhibiting their activity.

- DNA Interaction: The compound may intercalate with DNA or form adducts, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multidrug-resistant bacterial strains. The results indicated that it inhibited biofilm formation and showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

Another significant study published in Cancer Letters explored the anti-cancer properties of the compound on various cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also reduced tumor growth in xenograft models in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.